Piperidine and pyrrolidine derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities. The compound "1-(Pyrrolidin-3-yl)piperidine" falls within this category and has been the subject of various research efforts to explore its potential applications in medicine and pharmacology. These compounds are known for their presence in several pharmacologically active molecules and have been investigated for their potential use as therapeutic agents in the treatment of diseases such as cancer, HIV, epilepsy, malaria, and cardiovascular disorders.
The aforementioned Akt inhibitors have shown promise in the treatment of cancer. By inhibiting a key signaling pathway involved in cell growth and survival, these compounds have demonstrated the ability to inhibit the growth of human tumor xenografts in animal models, suggesting potential applications in cancer therapy1.
Compounds with a pyrazole-piperidine core have been identified as potential anti-HIV agents due to their ability to inhibit multiple stages of the HIV life cycle, including reverse transcriptase and viral entry through CCR5 and CXCR4 receptors. These findings could lead to the development of new treatments for HIV/AIDS2.
The anticonvulsant activity of pyrrolidine derivatives has been explored, with some compounds showing protective effects in acute seizure models. These findings suggest potential applications in the treatment of epilepsy3.
Pyrrolidine derivatives have also been investigated for their antiarrhythmic and antihypertensive effects. Some compounds have shown strong activities in these areas, which may be related to their alpha-adrenolytic properties. This suggests potential use in the management of cardiovascular diseases6.
Aryl piperazine and pyrrolidine derivatives have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum. The presence of specific functional groups was found to be crucial for activity, and some compounds showed significant inhibition of parasite growth, indicating potential as antimalarial agents7.
1-(Pyrrolidin-3-yl)piperidine falls under the category of alkaloids, which are naturally occurring compounds containing basic nitrogen atoms. It is also categorized as a bicyclic compound due to its dual-ring structure.
The synthesis of 1-(Pyrrolidin-3-yl)piperidine can be achieved through various methods. One notable approach involves the alkylation of piperidine with pyrrolidine derivatives. A common synthetic route includes:
A more detailed method involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can yield 3-(pyrrolidin-1-yl)piperidine, a closely related compound .
The molecular structure of 1-(Pyrrolidin-3-yl)piperidine can be described as follows:
Geometric Configuration: The compound exhibits stereoisomerism due to the presence of chiral centers in both rings. The specific stereochemistry can influence biological activity and pharmacokinetics.
1-(Pyrrolidin-3-yl)piperidine participates in several chemical reactions typical for nitrogen-containing heterocycles:
The mechanism of action for 1-(Pyrrolidin-3-yl)piperidine is not fully elucidated but is believed to involve interactions with neurotransmitter systems:
1-(Pyrrolidin-3-yl)piperidine exhibits several notable physical and chemical properties:
The applications of 1-(Pyrrolidin-3-yl)piperidine are diverse and primarily focus on medicinal chemistry:
1-(Pyrrolidin-3-yl)piperidine represents a structurally distinctive bifunctional amine characterized by the fusion of two pharmacologically significant nitrogen-containing heterocycles: piperidine (a six-membered saturated ring) and pyrrolidine (a five-membered saturated ring). This compound exists under multiple CAS registry numbers (184970-32-9 for the racemate; 913812-09-6 for the (R)-enantiomer), reflecting interest in both stereoisomeric forms [10]. With a molecular formula of C₉H₁₈N₂ and a molecular weight of 154.25 g/mol, it serves as a versatile scaffold in medicinal chemistry rather than a therapeutic agent itself [1] . Its physicochemical profile—including a calculated density of 0.989 g/cm³, boiling point of 231°C, and logP value of approximately 0.84–1.10—suggests moderate lipophilicity favorable for blood-brain barrier penetration [10]. The molecule's industrial relevance stems from its capacity to explore three-dimensional chemical space through sp³-hybridized carbon atoms and conformational flexibility, positioning it as a privileged template in rational drug design [7].
The molecular architecture of 1-(pyrrolidin-3-yl)piperidine integrates two distinct pharmacophoric elements: the piperidine ring contributes to basicity and hydrogen-bond acceptor potential (pKa ~10–11), while the pyrrolidine moiety enables stereochemical diversity through its chiral center at the 3-position [7] [10]. This bifunctional nature facilitates simultaneous interaction with complementary binding sites in biological targets. Key structural and physicochemical attributes include:
Table 1: Physicochemical Properties of 1-(Pyrrolidin-3-yl)piperidine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₉H₁₈N₂ | Balanced carbon/nitrogen ratio for metabolic stability |
Molecular Weight | 154.25 g/mol | Adheres to "rule of three" for fragment-based drug design |
Polar Surface Area (PSA) | 15.27 Ų | Facilitates membrane permeability |
LogP (partition coefficient) | 0.84–1.10 | Optimal for CNS penetration (LogP 1–3) |
Hydrogen Bond Donors | 1 | Enables strong directional interactions with targets |
Hydrogen Bond Acceptors | 2 | Mediates solubility and receptor binding |
The scaffold's functionality is amplified through regioselective modification: the pyrrolidine nitrogen serves as a handle for N-alkylation or acylation, while the piperidine nitrogen can be functionalized to modulate electronic properties [9]. This versatility is exemplified in renin inhibitors where N-acylation with pyrimidine-5-carboxamide groups yielded nanomolar binders through optimized hydrogen bonding networks [8]. Similarly, incorporation into 4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidines generated potent kinase modulators by exploiting the scaffold's vectorial orientation [9].
The synthetic exploration and application development of 1-(pyrrolidin-3-yl)piperidine spans three decades, marked by incremental advances in methodology and target validation:
Table 2: Historical Milestones in 1-(Pyrrolidin-3-yl)piperidine Development
Year | Development | Significance |
---|---|---|
~2000 | First reported syntheses as racemate | Established basic scaffold accessibility |
2013 | Asymmetric hydrogenation route (WO2013/169401) | Enabled industrial-scale production of enantiopure building blocks |
2016 | Incorporation into renin inhibitors (Bioorg Med Chem) | Demonstrated utility in cardiovascular target engagement |
2019 | Use in CSF-1R inhibitor BLZ945 clinical candidates | Validated scaffold in oncology therapeutics |
2023 | SAR studies on α-glucosidase inhibition (Eur J Med Chem) | Expanded applications to metabolic disease targets |
Patent analysis reveals accelerating interest, with over 15 patent families between 2010–2023 incorporating the scaffold, particularly in kinase inhibitor claims (e.g., US7423043B2 for pyrrolopyrimidine derivatives) [9]. This reflects its transition from academic curiosity to validated pharmacophore.
Research on 1-(pyrrolidin-3-yl)piperidine spans fundamental chemistry to applied pharmacology, driven by its favorable drug-like properties and synthetic versatility:
Antimicrobials: Pyrrolidine-piperidine hybrids exhibit biofilm disruption activity against resistant pathogens. The protonatable nitrogens facilitate membrane penetration while avoiding efflux mechanisms [4].
Synthetic Methodologies: Recent innovations focus on sustainable catalysis and atom economy:
Table 3: Research Domains and Industrial Applications
Domain | Applications | Industrial Players |
---|---|---|
Medicinal Chemistry | Kinase inhibitors, GPCR modulators, enzyme inhibitors | Novartis, Abbisko Therapeutics, AstraZeneca |
Synthetic Methodology | Catalytic hydrogenation, C–H functionalization, flow chemistry | Sigma-Aldrich, TCI America |
Materials Science | Organocatalysts, ionic liquid components, polymer cross-linkers | MilliporeSigma, Solvay |
Chemical Biology | Protein-protein interaction disruptors, epigenetic probe design | Research institutes (academic focus) |
Industrial relevance extends beyond pharma:
Research trajectories indicate growing interest in exploiting the scaffold's stereoelectronic properties for RNA-targeted therapeutics and bifunctional proteolysis-targeting chimeras (PROTACs), where its balanced hydrophilicity facilitates ternary complex formation [6] [7]. The annual publication rate has increased by >15% since 2020, reflecting sustained scientific interest across disciplines.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8